Fluorine-Induced Basicity Modulation: Predicted pKa Shift Relative to Non-Fluorinated Parent
The introduction of a geminal fluorine atom at the 3-position of the oxolane ring is expected to significantly reduce the basicity of the primary amine relative to the non-fluorinated parent compound, (tetrahydrofuran-3-yl)methanamine. While direct experimental pKa data for (3-fluorooxolan-3-yl)methanamine are not publicly available, class-level data from structurally analogous fluorinated oxolane amines demonstrate this effect. For instance, 3-(difluoromethyl)oxolan-3-amine hydrochloride exhibits a pKa of ~7.2 compared to ~9.5 for its non-fluorinated analog . This ~2.3 log unit decrease in basicity translates to a >99% difference in the proportion of neutral free base present at physiological pH (7.4), which can profoundly impact passive membrane permeability and oral bioavailability [1]. A systematic study of fluoroalkyl-substituted heterocyclic amines further confirms that amine basicity changes in a monotonic fashion depending on fluorination pattern, providing a rational basis for selecting fluorinated building blocks to fine-tune protonation states [2].
| Evidence Dimension | Amine Basicity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa (amine) expected to be < 9.0 (based on fluorine electron-withdrawing effect) |
| Comparator Or Baseline | (Tetrahydrofuran-3-yl)methanamine: pKa = 9.96 ± 0.29 (predicted) |
| Quantified Difference | Estimated ΔpKa ≈ -1.0 to -2.3 units (class-level inference from related fluorinated oxolane amines) |
| Conditions | Predicted values based on chemical structure; experimental validation pending |
Why This Matters
This difference dictates the compound's ionization state at physiological pH, directly influencing passive diffusion, solubility, and target binding, making the fluorinated analog a distinct chemical tool for medicinal chemistry optimization.
- [1] Manallack DT, et al. The significance of acid/base properties in drug discovery. Chem Soc Rev. 2013;42(2):485-496. doi:10.1039/C2CS35348B View Source
- [2] Melnykov KP, et al. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry. 2022;28(55):e202201601. doi:10.1002/chem.202201601 View Source
